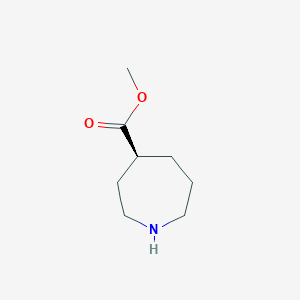

(S)-Methyl azepane-4-carboxylate

Description

Overview of Saturated Seven-Membered Nitrogen Heterocycles in Organic Synthesis

Saturated seven-membered nitrogen heterocycles, known as azepanes, represent an important class of compounds in organic chemistry. numberanalytics.comwordpress.com These ring systems are integral components in a variety of natural products and pharmacologically active molecules. nih.gov Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), which are widespread in medicinal chemistry, the seven-membered azepane scaffold remains a less explored area of chemical space. manchester.ac.ukmanchester.ac.uk This underrepresentation provides a significant opportunity for the discovery of novel molecular architectures with unique three-dimensional structures. manchester.ac.ukmanchester.ac.uk The study of heterocycles, such as azepanes, is a cornerstone of organic chemistry, as these structures are found in the majority of drugs and many natural products. wikipedia.org

Historical Development of Azepane Synthesis Methodologies

The synthesis of azepane derivatives has evolved significantly over time. Classical methods often relied on ring expansion reactions of smaller heterocyclic systems, such as substituted pyrrolidines or piperidines. researchgate.net Other established strategies include ring-closing metathesis and various cycloaddition reactions. researchgate.netslideshare.net More recently, novel and powerful methods have emerged. These include photochemical dearomative ring expansion, which can convert a six-membered benzenoid framework into a seven-membered azepane system using blue light at room temperature. manchester.ac.ukmanchester.ac.uk Additionally, metal-catalyzed reactions, such as those employing copper or palladium, have been developed for the efficient construction of the azepane core. nih.govresearchgate.net Zirconium-mediated approaches have also been described, highlighting the ongoing innovation in accessing this heterocyclic scaffold. researchgate.net

Rationale for Research on Chiral Azepane Derivatives, with Emphasis on (S)-Methyl Azepane-4-carboxylate

The development of chiral compounds is crucial in medicinal chemistry, as the stereochemistry of a molecule dictates its ability to interact specifically with biological targets like enzymes and receptors. vulcanchem.com Azepane-based compounds have demonstrated a wide array of pharmacological properties, making their chiral derivatives highly sought after for drug discovery programs. dntb.gov.uanih.gov Enantiopure azepanes, such as those with a chiral center at the 4-position, serve as valuable synthetic intermediates for creating complex bioactive molecules. researchgate.net this compound is a prime example of such a chiral building block. Its structure contains a defined stereocenter and two distinct functional groups—a secondary amine and a methyl ester—providing versatile handles for further chemical modification. This allows for its incorporation into larger, more complex molecules while maintaining stereochemical integrity, a critical aspect of modern drug design. vulcanchem.comresearchgate.net The exploration of novel, simple, yet chiral scaffolds like bicyclic azepanes has already revealed potent neuropharmacological activity, underscoring the potential held within this compound class. acs.orgnih.gov

Current State of Research on the Azepane-4-carboxylate Scaffold

Structure

3D Structure

Properties

IUPAC Name |

methyl (4S)-azepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization

N-Functionalization Reactions

The secondary amine of the azepane ring is a key site for chemical modification. It can undergo a variety of N-functionalization reactions. A prominent example is N-arylation via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which allows for the attachment of various aryl or heteroaryl groups. chemicalbook.com This reaction is demonstrated by the coupling of methyl azepane-4-carboxylate hydrochloride with substituted bromopyridines to produce complex intermediates for drug discovery. chemicalbook.com The nitrogen can also be protected with common protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to prevent its reactivity while other chemical transformations are carried out on the molecule. biosynth.com

Ester Group Transformations

The methyl ester at the C4 position provides another handle for derivatization. This group can undergo standard ester transformations, including:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, (S)-azepane-4-carboxylic acid.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), yielding (S)-(azepan-4-yl)methanol.

Amidation: Reaction with amines can convert the ester into a variety of amides, a common transformation in medicinal chemistry to modulate properties like solubility and hydrogen bonding capacity.

Ring-Opening and Ring-Contraction Reactions

While the saturated azepane ring is relatively stable, ring-opening reactions can be induced under specific conditions, though such reactions are less common than for more strained systems like aziridines or azetidines. researchgate.net Methodologies involving the thermal or silver-assisted ring-opening of gem-dihalocyclopropane derivatives fused to a nitrogen heterocycle can lead to ring-expanded products like azepines. rsc.org Conversely, ring-contraction reactions of azepane derivatives are not synthetically common but could be envisioned through complex rearrangement pathways. The primary utility of the (S)-Methyl azepane-4-carboxylate scaffold lies in its use as an intact chiral building block rather than as a substrate for ring alteration.

Mechanistic Investigations of Azepane Synthetic Pathways

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The stereoselective synthesis of azepane derivatives is achieved through various sophisticated reaction mechanisms, including cycloadditions, ring expansions, and cascade reactions. Understanding these mechanisms at a molecular level is fundamental to controlling the stereochemical outcome.

One prominent strategy involves the formal [3+4] cycloaddition of azomethine ylides to construct the azepine ring. In a cooperative Cu/Ir-catalyzed process, the reaction proceeds through an asymmetric allylic alkylation followed by an intramolecular Friedel–Crafts reaction. nih.gov Quantum mechanical computations have established a plausible mechanism where the synergistic catalysis stereodivergently introduces two vicinal stereocenters. nih.gov The stereochemical information is then remotely transferred across the fused azepine ring to control a third chiral center. nih.gov

Another approach is the dearomative ring expansion of nitroarenes, which is mediated by blue light. This photochemical process transforms a six-membered benzenoid framework into a seven-membered ring system by converting a nitro group into a singlet nitrene. nih.gov A subsequent hydrogenolysis yields the functionalized azepane. nih.gov

Ring expansion of smaller rings, such as piperidines, also serves as a powerful method for azepane synthesis. These reactions can proceed with high stereoselectivity and regioselectivity. rsc.org For instance, osmium-catalyzed tethered aminohydroxylation has been used to synthesize heavily hydroxylated azepane iminosugars. The proposed mechanism involves the initial O-debenzylation of the starting amine to form a hemiacetal, which exists in equilibrium with its tautomeric aldehyde. An intramolecular nucleophilic attack by the amine initiates cyclization to a seven-membered cyclic hemiaminal. This intermediate then undergoes acid-catalyzed dehydration and subsequent hydrogenation to yield the final azepane product. nih.gov

The synthesis of functionalized azepines can also be achieved via a Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with various primary and secondary amines. nih.gov A proposed reaction pathway involves the initial coordination of the copper catalyst, followed by amine addition and subsequent cyclization to form the seven-membered ring. nih.gov

Transition State Analysis and Reaction Energetics

Transition state (TS) analysis is a critical tool for understanding the origins of stereoselectivity in the synthesis of chiral molecules like (S)-Methyl azepane-4-carboxylate. By computationally modeling the energy of transition states, chemists can predict which reaction pathway is favored and, consequently, which stereoisomer will be the major product.

The general approach for enzymatic transition state analysis, which can be adapted for chemical catalysis, involves several steps: measuring intrinsic kinetic isotope effects (KIEs), using quantum chemical methods to model a transition state structure that matches the experimental KIEs, and then solving the wavefunction of the static TS model. nih.gov For example, in prenylation reactions, TS analysis using density functional theory (DFT) has revealed "exploded" transition state structures where the bond-breaking distance is significantly longer than the bond-forming distance, indicating catalysis is achieved via a highly dissociative, SN1-like pathway. figshare.com

In the context of the cooperative Cu/Ir-catalyzed synthesis of azepinoindoles, computational studies have analyzed the transition states to explain the observed high diasteroselectivity. The analysis revealed that steric hindrance between the catalyst and the substrate in one of the transition states (TS1b) is significantly higher than in the alternative (TS1a). This steric impediment disfavors the formation of one diastereomer, leading to the high selectivity observed in the reaction. nih.gov Similarly, semiempirical molecular orbital calculations have been employed to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion processes, providing insight into the preferred reaction pathways. rsc.org

Theoretical calculations are also used to understand reaction pathways and the origin of selectivity in other complex transformations, such as the aza-Piancatelli rearrangement, providing an in-depth understanding of the activation mode. researchgate.net

Role of Catalyst-Substrate Interactions in Asymmetric Induction

In asymmetric catalysis, the precise interaction between the chiral catalyst and the substrate is the cornerstone of enantioselectivity. The catalyst creates a chiral environment that forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer.

In the Cu/Ir-catalyzed synthesis of azepine derivatives, the steric bulk of the catalyst's ligands plays a crucial role. The catalyst-substrate complex is arranged to minimize steric repulsions, which effectively shields one face of the reactive intermediate. This selective exposure of one π-allyl diastereoface to the nucleophile is the key to controlling the stereochemistry of the newly formed stereocenters. nih.gov

Similarly, in copper-catalyzed asymmetric intramolecular reductive cyclizations, the use of a chiral phosphine (B1218219) ligand (Ph-BPE) is essential for achieving high enantioselectivity (up to 99% ee). nih.gov The chiral ligand coordinates to the copper center, forming a chiral pocket that dictates the facial selectivity of the subsequent cyclization. Chiral aziridine-phosphine ligands in complex with copper have also been shown to be effective catalysts for asymmetric Friedel–Crafts alkylations to produce chiral indole (B1671886) derivatives, with enantiomeric excesses reaching up to 85%. mdpi.com The choice of the enantiomer of the catalyst directly determines which enantiomer of the product is formed. mdpi.com

Mechanistic studies on triple catalyst systems have revealed that non-covalent interactions such as hydrogen-bonding, π-π stacking, and London dispersion forces are key for substrate recognition and the induction of chirality by the chiral catalyst. frontiersin.org In proline-catalyzed reactions, the carboxylate group of the catalyst is thought to interact with the substrate, enhancing the nucleophilicity of the enamine intermediate and guiding the stereochemical outcome. researchgate.net

The effectiveness of a catalyst can also depend on its ability to function harmoniously with other catalysts in a one-pot cascade reaction. In some multicatalytic systems, a symbiotic relationship exists where both catalysts function more efficiently in each other's presence than they do independently, enabling reactivity that is otherwise difficult to achieve. nih.gov

Solvent Effects and Reaction Pathway Divergence

The choice of solvent can have a profound impact on reaction rates, yields, and even the mechanistic pathway itself, leading to different products. This is particularly true in reactions where charged intermediates or polar transition states are involved.

In the photochemical synthesis of 2-arylamino-substituted azepines from aryl azides, the optimal solvent depends on the substitution pattern of the starting material. For ortho-substituted aryl azides, 1,4-dioxane (B91453) provides the best results, whereas ethanol (B145695) is preferred for para-substituted analogues. researchgate.netcolab.ws The presence of water can also significantly influence the reaction outcome. In organo-aqueous solvent mixtures, water can compete with other nucleophiles. For instance, in the synthesis of 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, low concentrations of water compete with the amine nucleophile, reducing the yield of the desired product. researchgate.net However, at higher water concentrations (above 20 wt%), the nucleophilicity of the substituted aniline (B41778) increases, which in turn increases the yield of the target azepinoquinazolinone. researchgate.net

The influence of water is also critical in organocatalysis. A molecule of water is often generated during the formation of imine or enamine intermediates and is necessary for the catalyst recovery step. researchgate.net Therefore, controlling the amount of water is crucial for optimizing these catalytic cycles.

The effect of different solvents on catalyst performance has also been systematically studied. In a Cu(I)-catalyzed tandem amination/cyclization, various solvents were screened, with dioxane ultimately being chosen for the optimized reaction conditions. nih.gov

Theoretical and Computational Studies on S Methyl Azepane 4 Carboxylate

Conformational Analysis of Azepane Ring Systems

The seven-membered azepane ring is characterized by a high degree of conformational flexibility, existing in a variety of low-energy forms. Unlike the well-defined chair conformation of cyclohexane, azepanes can adopt several energetically accessible conformations, with the most common being the chair, boat, and twist-chair forms. The twist-chair conformation is often identified as the most stable for the parent azepane and many of its derivatives. researchgate.netnih.gov

The introduction of a substituent, such as the methyl carboxylate group at the C4 position in (S)-Methyl azepane-4-carboxylate, further influences the conformational equilibrium. The substituent can occupy either an axial-like or an equatorial-like position in the various ring conformations. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects.

Computational studies, typically employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in exploring the potential energy surface of substituted azepanes. These calculations can predict the geometries and relative stabilities of different conformers. For a 4-substituted azepane like this compound, the twist-chair conformation is expected to be the global minimum, with the substituent preferring an equatorial-like orientation to minimize steric interactions.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | Equatorial | 0.00 |

| Twist-Chair | Axial | 1.5 - 2.5 |

| Chair | Equatorial | 0.8 - 1.5 |

| Chair | Axial | 2.5 - 4.0 |

| Boat | - | > 5.0 |

Note: This table presents hypothetical data based on general principles of conformational analysis of substituted azepanes. Specific computational studies on this compound are not publicly available.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of molecules. For this compound, methods like DFT can be used to calculate key electronic descriptors. The distribution of electron density, for instance, reveals the nucleophilic and electrophilic sites within the molecule. The nitrogen atom, with its lone pair of electrons, is the primary nucleophilic center, while the carbonyl carbon of the ester group is an electrophilic site.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 7.5 to 9.5 eV |

| Dipole Moment | 1.5 to 2.5 D |

Note: This table contains illustrative data based on typical values for similar organic molecules, as specific quantum chemical calculations for this compound are not available in the literature.

Molecular Modeling of Stereoselectivity in Azepane-Forming Reactions

The synthesis of enantiomerically pure substituted azepanes is a significant challenge in organic chemistry. Molecular modeling has become an indispensable tool for understanding and predicting the stereoselectivity of reactions that form the azepane ring. Various synthetic strategies, including ring-closing metathesis, reductive amination, and ring expansion of smaller heterocycles, are employed to construct this seven-membered ring. figshare.comrsc.orgthieme-connect.comresearchgate.netnih.gov

Computational studies can model the transition states of the key bond-forming steps in these reactions. By comparing the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the resulting stereochemical outcome can be predicted. For instance, in a ring-closing reaction, the pre-cyclization conformation of the acyclic precursor can dictate the stereochemistry of the newly formed chiral centers on the azepane ring. Molecular mechanics and DFT calculations are used to analyze the conformational preferences of the starting materials and the energies of the diastereomeric transition states.

Prediction of Spectroscopic Signatures (NMR, IR)

Computational methods are increasingly used to predict the spectroscopic properties of molecules, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Calculations are typically performed on the lowest energy conformer or a Boltzmann-averaged ensemble of low-energy conformers to provide a more accurate prediction. The calculated chemical shifts can then be compared with experimental data to confirm the structure and stereochemistry of the molecule. For this compound, distinct chemical shifts are expected for the protons and carbons of the azepane ring and the methyl ester group. eurjchem.comnih.govlibretexts.orgbiomedres.usrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. These calculations can predict the positions and relative intensities of the characteristic absorption bands. For this compound, key vibrational modes would include the N-H stretch, C-H stretches of the ring and methyl group, and the strong C=O stretch of the ester functionality. libretexts.orgresearchgate.nettheaic.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (ppm) | |

| N-H | 1.5 - 2.5 |

| CH (at C4) | 2.2 - 2.8 |

| O-CH₃ | 3.6 - 3.8 |

| Ring CH₂ | 1.4 - 2.0, 2.5 - 3.2 |

| ¹³C NMR (ppm) | |

| C=O | 173 - 176 |

| O-CH₃ | 51 - 53 |

| CH (at C4) | 40 - 45 |

| Ring CH₂ | 25 - 35, 45 - 55 |

| IR (cm⁻¹) | |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch | 2850 - 3000 |

| C=O Stretch | 1725 - 1745 |

Note: The data in this table are illustrative and based on general spectroscopic principles and data for analogous compounds. Specific computationally predicted spectra for this compound are not publicly available.

Advanced Analytical Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of (S)-Methyl azepane-4-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the primary structure.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display distinct signals for the methyl ester protons (-OCH₃), the proton at the chiral center (H-4), and the various methylene (B1212753) protons (-CH₂-) of the azepane ring. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester, the methyl carbon of the ester, the chiral C-4 carbon, and the five other carbons of the seven-membered ring. The chemical shifts confirm the presence of the azepane core and the carboxylate group. While specific literature data for this compound is sparse, typical ¹H and ¹³C NMR data for related azepane structures are well-documented. rsc.org

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR can be a powerful tool. Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the azepane ring would be indicative of its substitution and local geometry. This technique is particularly useful in studies involving N-alkylation or N-acylation reactions of the azepane core.

¹⁹F NMR: ¹⁹F NMR is not directly applicable to this compound itself. However, it becomes an invaluable tool when the molecule is derivatized with fluorine-containing reagents or used in the synthesis of fluorinated compounds. Given the increasing importance of organofluorine compounds in pharmaceuticals, the development of synthetic methods for fluorinated azepanes is an active area of research. nih.gov In such cases, ¹⁹F NMR provides a highly sensitive and background-free method to track the success of fluorination reactions and characterize the resulting products.

Table 1: Representative NMR Data for Azepane Derivatives This table is illustrative, based on data for related azepane structures.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Structural Information |

|---|---|---|

| ¹H | 3.60 - 3.70 | Methyl ester protons (s, 3H) |

| 2.50 - 3.50 | Azepane ring methylene protons (m) | |

| 1.50 - 2.20 | Azepane ring methylene protons (m) | |

| ¹³C | 170 - 176 | Ester carbonyl carbon |

| 50 - 55 | Methyl ester carbon | |

| 40 - 60 | Azepane ring carbons | |

| ¹⁵N | -320 to -350 | Secondary amine nitrogen |

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle and probing the stereochemistry.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton correlations around the azepane ring, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons (like the ester carbonyl) and piecing together different fragments of the molecule. For instance, a correlation between the methyl ester protons and the carbonyl carbon would confirm the ester group's structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For a flexible seven-membered ring like azepane, NOESY or ROESY is critical for determining the relative stereochemistry and preferred conformation in solution. For example, spatial correlations between the H-4 proton and other protons on the ring can help define the chair-like or boat-like conformations of the azepane ring and the equatorial or axial orientation of the methyl carboxylate group. A fragment of a 2D ROESY NMR spectrum for a related azepine derivative illustrates the power of this technique in establishing spatial relationships. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 Da. uni.lu HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), unequivocally confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, reveal characteristic fragmentation patterns that act as a structural fingerprint.

Table 2: Predicted HRMS Fragmentation for [M+H]⁺ of Methyl azepane-4-carboxylate

| Adduct | Predicted m/z | Possible Fragment Structure/Loss |

|---|---|---|

| [M+H]⁺ | 158.1176 | Protonated Molecule |

| [M+H-H₂O]⁺ | 140.1070 | Loss of water |

| [M+H-CH₃OH]⁺ | 126.0913 | Loss of methanol (B129727) |

Data derived from computational predictions and known fragmentation of similar structures. uni.lu

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, verifying its enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the CSP and the mobile phase is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating a broad range of chiral compounds. mdpi.comazypusa.com For azepane-related structures, methods have been developed using columns like the ChiraDex, often with a mobile phase consisting of a mixture of water and an organic modifier like methanol or ethanol (B145695). nih.gov The development of a successful chiral HPLC method involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the (S) and (R) enantiomers, allowing for the precise quantification of enantiomeric excess (ee).

X-ray Crystallography for Absolute Configuration Assignment and Conformation Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. This technique can unambiguously determine the absolute configuration of a chiral center, the bond lengths, bond angles, and the solid-state conformation of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

VCD and ECD are chiroptical spectroscopic techniques that provide information on the stereochemistry of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration can be unequivocally assigned. researchgate.netnih.gov This technique is particularly powerful as it does not require crystallization.

ECD is the analogous technique in the ultraviolet and visible regions of the spectrum. It measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions. For this compound, the n → π* transition of the carbonyl group in the ester would be the primary chromophore responsible for an ECD signal. The sign and intensity of the ECD Cotton effect can be correlated with the absolute configuration of the chiral center. researchgate.net

Both VCD and ECD are powerful, non-destructive methods for confirming the stereochemical integrity of this compound in solution, complementing the information obtained from NMR and chiral HPLC.

Applications As a Chiral Building Block and Synthetic Intermediate in Complex Chemical Synthesis

Role in the Synthesis of Biologically Active Molecules

The azepane ring is a privileged structural motif found in a wide array of natural products and pharmaceuticals. chemistryviews.org Nitrogen-containing heterocycles are fundamental to drug design, with approximately 60% of unique small-molecule drugs approved by the FDA featuring such a structure. nih.gov The seven-membered azepane scaffold offers a three-dimensional diversity that is often sought in drug discovery to optimize binding to biological targets.

A key application of chiral azepane scaffolds, accessible from precursors like (S)-Methyl azepane-4-carboxylate, is in the development of compounds targeting the central nervous system (CNS). Researchers have synthesized novel fused bicyclic azepanes that exhibit potent neuropharmacological activity. nih.gov By exploring the chemical space of bicyclic scaffolds containing a seven-membered ring, a chiral N-benzylated bicyclic azepane was identified as having a druggable profile. nih.gov Structure-activity relationship (SAR) studies on this scaffold revealed that modifications, such as halogenation of the benzyl (B1604629) group, significantly modulate the activity and selectivity against monoamine transporters (NET, DAT, and SERT), which are crucial targets for CNS disorders. nih.gov This highlights the tunability of the azepane core as a viable starting point for drug development. nih.gov

Below is a table of synthesized N-benzylated bicyclic azepane analogues and their corresponding inhibitory activities.

| Compound | Substituent (X) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (R,R)-1a | H | 130 | 1,400 | 1,100 |

| (R,R)-1b | 2-Cl | 46 | 1,100 | 2,700 |

| (R,R)-1c | 3-Cl | 12 | 100 | 230 |

| (R,R)-1d | 4-Cl | 2,500 | >10,000 | >10,000 |

| (R,R)-1e | 3-Br | 7.5 | 110 | 280 |

| Data sourced from supplementary information of a study on chiral bicyclic azepanes. nih.gov |

Use as a Precursor for Nitrogen-Containing Heterocyclic Scaffolds

The inherent structure of this compound, featuring both an amine and an ester, provides two distinct points for chemical modification, making it an ideal precursor for more elaborate heterocyclic systems. chemistryviews.org The synthesis of annulated (fused-ring) azepanes is a testament to this utility. Such scaffolds are important but relatively rare structural motifs in natural products and active pharmaceutical ingredients. chemistryviews.org

A straightforward, enantioselective synthesis has been developed to create [b]-annulated azepane scaffolds. The process begins with optically active cyclic β-oxoesters and involves a key olefin cross-metathesis reaction followed by a stereoselective hydrogenation and reductive amination sequence. chemistryviews.org This strategy results in the formation of cyclopenta-, benzo-, and cyclohepta[b]-annulated azepanes. chemistryviews.org The resulting complex scaffolds retain functional handles (an amino group and an ester group) that allow for further diversification, demonstrating how a foundational azepane structure can be elaborated into a library of diverse molecules. chemistryviews.org

In another example, fused azepanes with a pyrrolo[3,2-b]azepine core were synthesized starting from a bicyclic ketone. A Beckmann rearrangement was employed to form the requisite seven-membered lactam ring, which was subsequently reduced to yield the fused diamine scaffold. nih.gov These multi-step syntheses underscore the role of the azepane framework as a central component in building polycyclic nitrogen-containing structures.

Development of Chiral Ligands and Organocatalysts Based on the Azepane Core

Chiral ligands are indispensable in asymmetric catalysis for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. While direct examples of ligands synthesized from this compound are not prevalent in the literature, the related azepine core from the natural product galantamine has been successfully used for this purpose. Researchers have modified galantamine to create novel diphenylphosphino-benzenecarboxamide ligands. ddg-pharmfac.net These ligands were applied in palladium-catalyzed asymmetric allylic alkylation, achieving excellent conversion rates. ddg-pharmfac.net This demonstrates the potential of the complex, chiral azepine framework to serve as a scaffold for effective ligands in asymmetric synthesis.

Furthermore, the development of organocatalytic methods to synthesize azepane moieties highlights the importance of this ring system. A domino reaction strategy has been reported for the first enantioselective organocatalyzed synthesis of azepanes, creating multiple stereogenic centers with high selectivity. rsc.org The resulting optically active oxygen-bridged azepanes can be converted into various synthetically valuable azepane derivatives. rsc.org The existence of such synthetic routes emphasizes the value of chiral building blocks like this compound, which would provide a more direct entry into these enantiopure systems.

Contribution to the Construction of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery. This compound and its derivatives can serve as key intermediates in the synthesis of analogues of complex natural products containing the azepane ring. A prominent example is galantamine, a tetracyclic alkaloid used for the treatment of Alzheimer's disease. ddg-pharmfac.netresearchgate.net

Galantamine's structure contains a complex azepine ring system. Its clinical significance and limited availability from natural sources have spurred extensive efforts to develop total syntheses and create analogues with improved pharmacological profiles. researchgate.netresearchgate.net The synthesis of galantamine analogues often involves modification at various positions, including the azepine tertiary nitrogen. ddg-pharmfac.net For instance, new peptide-galantamine derivatives have been synthesized by attaching peptide fragments to the azepine portion of the molecule, resulting in compounds with significantly lower toxicity than the parent drug. nih.gov These efforts illustrate a key strategy in medicinal chemistry: using the core scaffold of a natural product, in this case containing an azepine ring, and systematically modifying it to optimize its therapeutic properties. The use of a chiral building block like this compound would be a logical starting point for constructing such complex azepine-containing natural product analogues from the ground up.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research must prioritize the development of synthetic pathways that are both environmentally benign and maximize the incorporation of starting material into the final product. The principle of atom economy is central to this effort. researchgate.net One promising avenue is the exploration of routes that utilize bio-based starting materials, such as sugar-derived carboxylic acids, to construct the core carbocyclic framework, which can then be elaborated into the azepane ring. rsc.org

Another key area is the development of catalytic, one-pot reactions that minimize waste by reducing the number of intermediate purification steps. For example, strategies involving the dearomative ring expansion of simple nitroarenes, mediated by blue light at room temperature, present an innovative method to transform a six-membered ring into a seven-membered azepane system in just two steps. nih.gov Similarly, leveraging N-propargylamines as versatile building blocks can lead to shorter synthetic routes with high atom economy. rsc.orgresearchgate.net Research into these types of transformations could yield highly efficient and sustainable methods for producing (S)-Methyl azepane-4-carboxylate and its derivatives.

Table 1: Comparison of Synthetic Route Efficiency Metrics

| Metric | Traditional Synthesis | Proposed Future Synthesis |

|---|---|---|

| Atom Economy | Often low due to multi-step processes and use of protecting groups. | High, through catalytic and one-pot reactions. researchgate.net |

| E-Factor | High (significant waste generated per kg of product). | Low, approaching ideals of green chemistry. researchgate.net |

| Starting Materials | Typically petroleum-based. | Potential for bio-renewable sources. rsc.org |

| Reaction Conditions | Can require harsh reagents and extreme temperatures. | Mild conditions (e.g., room temperature, visible light). nih.gov |

Expanding the Scope of Asymmetric Catalysis for Azepane Synthesis

Achieving high enantioselectivity is critical for producing the desired (S)-isomer of methyl azepane-4-carboxylate. While various asymmetric catalytic methods exist, their application to seven-membered rings like azepanes remains less explored compared to five- and six-membered heterocycles. nih.govfrontiersin.org Future research should focus on expanding the toolkit of asymmetric catalysis for azepane synthesis. nih.gov

Promising areas include:

Organocatalysis : Metal-free organocatalysts, such as chiral Brønsted acids or amines, offer a powerful method for asymmetric transformations under mild conditions. mdpi.com Their application in the synthesis of chiral azepanes could provide more sustainable and cost-effective routes.

Biocatalysis : The use of enzymes, such as imine reductases or monoamine oxidases, provides exceptional selectivity and operates under environmentally friendly aqueous conditions. nih.govresearchgate.net Developing biocatalytic reductive amination or deracemization processes could be a highly effective strategy for synthesizing this compound.

Photoredox Catalysis : Leveraging light as a clean energy source to drive enantioselective reactions is a rapidly advancing field. frontiersin.org Exploring photoredox-catalyzed cyclizations or functionalizations could unlock novel pathways to chiral azepanes.

Rational Design of Azepane-Based Chiral Auxiliaries and Ligands

Chiral auxiliaries are powerful tools that guide the stereochemical outcome of a reaction and are then removed. sigmaaldrich.comresearchgate.net A significant area for future research is the rational design of novel chiral auxiliaries and ligands derived from the azepane structure itself. By temporarily attaching a specifically designed azepane-based auxiliary to a prochiral substrate, it may be possible to direct subsequent transformations with high diastereoselectivity.

Furthermore, azepane-derived molecules can serve as chiral ligands in transition-metal catalysis. There is precedent for azepine-derived tridentate ligands being used in the asymmetric synthesis of amino acids. researchgate.net Future work could involve designing and synthesizing a library of (S)-azepane-based ligands and screening them in various asymmetric reactions, such as hydrogenation or conjugate addition, to identify catalysts that provide high enantiomeric excess. The modular nature of these scaffolds would allow for fine-tuning of steric and electronic properties to optimize catalyst performance. researchgate.net

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Future research should employ advanced in situ spectroscopic techniques to study the synthesis of this compound in real-time. Techniques such as ReactIR (Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance) spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction, providing invaluable kinetic and mechanistic data. mdpi.com

These experimental studies should be complemented by computational modeling, such as Density Functional Theory (DFT) calculations. nih.gov Theoretical studies can help identify transition states, elucidate the role of the catalyst and substrate interactions, and explain the origin of stereoselectivity. nih.gov For instance, in a copper-catalyzed tandem amination/cyclization, understanding the precise pathway can inform the design of more efficient catalysts. mdpi.com This combined experimental and theoretical approach will accelerate the development of more robust and selective synthetic protocols.

Exploration of Novel Reactivity Patterns for Azepane Functionalization

Beyond its synthesis, the utility of this compound lies in its potential as a building block for more complex molecules. nih.gov A key research direction is the exploration of novel reactivity patterns to functionalize the azepane ring. Current methods often rely on standard transformations of the ester and secondary amine groups.

Future avenues could explore:

Ring Expansion Strategies : Developing novel ring expansion reactions from more readily available piperidine (B6355638) or pyrrolidine (B122466) precursors could provide a versatile entry to highly substituted azepanes. researchgate.netrsc.org The regioselectivity of such expansions can be influenced by existing functional groups, offering a handle for controlled synthesis.

C-H Activation : Direct functionalization of the C-H bonds on the azepane ring is a highly atom-economical approach to introduce new substituents. nih.gov Research into developing catalysts that can selectively activate specific C-H bonds on the azepane backbone would open up a vast chemical space for creating new analogues.

Domino Reactions : Designing domino or cascade reactions where multiple bonds are formed in a single operation from a functionalized azepane precursor would dramatically increase synthetic efficiency. researchgate.net For example, a reaction cascade initiated at the ester or amine could lead to the rapid construction of complex fused-ring systems containing the azepane motif.

Compound Names

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl azepane-4-carboxylate hydrochloride |

| N-propargylamines |

| Piperidine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-Methyl azepane-4-carboxylate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves reacting azepane derivatives with methyl chloroformate under basic conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of methyl chloroformate (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating the enantiomerically pure product .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent and refine the structure using SHELX software. The Flack parameter can confirm absolute configuration .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H/¹³C NMR. Compare NOE effects to computational models (DFT) for spatial arrangement .

Q. What analytical techniques are recommended for characterizing intermediate purity during synthesis?

- Methodological Answer :

- HPLC-MS : Employ chiral columns (e.g., Chiralpak IA/IB) with UV detection (210–254 nm) and ESI-MS to monitor reaction progress and detect byproducts.

- TLC : Use iodine staining or UV visualization to track azepane intermediates. Solvent systems like dichloromethane/methanol (9:1) provide optimal resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in the catalytic activity of this compound across enantioselective reactions?

- Methodological Answer :

- Systematic Screening : Test the compound in diverse solvent systems (e.g., THF, DCM, toluene) with varying catalysts (e.g., BINOL-derived phosphoric acids). Use DOE (Design of Experiments) to identify interactions between solvent polarity, temperature, and catalyst loading .

- Mechanistic Probes : Conduct kinetic isotopic effect (KIE) studies or in situ IR spectroscopy to detect rate-limiting steps. Compare with computational mechanistic pathways (DFT/MD simulations) .

Q. What experimental designs are suitable for investigating long-term stability and degradation pathways of this compound?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) over 4–12 weeks. Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns.

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-ester) to trace hydrolysis/oxidation pathways. Correlate degradation kinetics with Arrhenius modeling .

Q. How should researchers address discrepancies in biological activity data for this compound across assay platforms?

- Methodological Answer :

- Meta-Analysis : Aggregate data from cell-based (e.g., HEK293) and in vivo assays. Apply random-effects models to account for inter-study variability. Adjust for confounding factors (e.g., serum concentration in cell media) .

- Dose-Response Refinement : Use Hill slope analysis to compare EC₅₀ values across assays. Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Data Analysis and Reporting

Q. What are best practices for documenting synthetic protocols to ensure reproducibility?

- Methodological Answer :

- Raw Data Inclusion : Provide detailed reaction logs (time, temperature, pH), including failed attempts, in supplementary materials. Use standardized formats (e.g., ELN templates) .

- Uncertainty Quantification : Report yield ranges (±5%) from triplicate trials and purity metrics (e.g., HPLC area% ±0.5%). Disclose instrument calibration protocols .

Q. How can researchers validate computational models predicting the reactivity of this compound?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated activation energies (e.g., B3LYP/6-31G*) with experimental kinetic data (Eyring plots). Validate transition states via IRC (Intrinsic Reaction Coordinate) analysis .

- Cross-Validation : Use multiple software packages (Gaussian, ORCA) to ensure reproducibility. Publish input/output files in open repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.